ethyl (4-bromo-3-formylphenoxy)acetate
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Overview
Description
Ethyl (4-bromo-3-formylphenoxy)acetate is an organic compound with the molecular formula C10H9BrO4 It is a derivative of phenoxyacetic acid, where the phenyl ring is substituted with a bromine atom at the 4-position and a formyl group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (4-bromo-3-formylphenoxy)acetate typically involves the following steps:
Bromination: The starting material, 4-bromo-3-nitrotoluene, undergoes bromination to yield 4-bromo-3-nitro-1-bromomethylbenzene.
Formylation: The brominated compound is then subjected to formylation using a formylating agent such as formic acid or formamide.
Esterification: The formylated compound is esterified with ethyl acetate in the presence of a catalyst like sulfuric acid to produce this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl (4-bromo-3-formylphenoxy)acetate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles like amines or thiols under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Ammonia or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: 4-bromo-3-carboxyphenoxyacetic acid.
Reduction: 4-bromo-3-hydroxyphenoxyacetic acid.
Substitution: 4-amino-3-formylphenoxyacetic acid or 4-thio-3-formylphenoxyacetic acid.
Scientific Research Applications
Ethyl (4-bromo-3-formylphenoxy)acetate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: It is used in the development of potential drug candidates due to its ability to undergo diverse chemical transformations.
Biological Studies: The compound is employed in studies related to enzyme inhibition and receptor binding due to its structural features.
Mechanism of Action
The mechanism of action of ethyl (4-bromo-3-formylphenoxy)acetate involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The bromine atom can participate in halogen bonding, enhancing the compound’s binding affinity to its targets .
Comparison with Similar Compounds
Ethyl (4-bromo-3-formylphenoxy)acetate can be compared with similar compounds such as:
Ethyl (4-bromo-2-formylphenoxy)acetate: Similar structure but with the formyl group at the 2-position.
Ethyl (4-bromo-3-hydroxyphenoxy)acetate: Contains a hydroxyl group instead of a formyl group.
Ethyl (4-bromo-3-carboxyphenoxy)acetate: Contains a carboxyl group instead of a formyl group.
These compounds share similar reactivity patterns but differ in their specific applications and biological activities.
Properties
IUPAC Name |
ethyl 2-(4-bromo-3-formylphenoxy)acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrO4/c1-2-15-11(14)7-16-9-3-4-10(12)8(5-9)6-13/h3-6H,2,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHPKJWCDGBARFT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=CC(=C(C=C1)Br)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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